2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The structure of this compound includes a pyridazinone core, a pyrrolidine ring, and a phenylethyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyridazinone core.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazinone or pyrrolidine rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents like methyl iodide for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(1-phenylethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders, inflammation, and cancer.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing disease symptoms or slowing disease progression.
Comparison with Similar Compounds
Similar Compounds
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(2-phenylethyl)acetamide: Similar structure but with a different phenylethyl group.
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(1-phenylpropyl)acetamide: Similar structure but with a different alkyl chain length.
Uniqueness
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridazinone core, pyrrolidine ring, and phenylethyl group contribute to its potential as a versatile compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(15-7-3-2-4-8-15)20-17(23)13-22-18(24)11-16(12-19-22)21-9-5-6-10-21/h2-4,7-8,11-12,14H,5-6,9-10,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJLFSMIQELGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C=C(C=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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